Cas no 386706-33-8 ([Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer)

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer is a highly efficient palladium-based catalyst widely used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its key advantages include excellent stability under ambient conditions, high reactivity at low catalyst loadings, and broad substrate compatibility. The sterically hindered di-tert-butylphosphine ligand enhances selectivity and reduces unwanted side reactions, making it particularly valuable for synthesizing complex organic molecules. This dimeric form ensures consistent performance and ease of handling. Its versatility and reliability make it a preferred choice for pharmaceutical, agrochemical, and materials science applications requiring precise C-C or C-N bond formation.
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer structure
386706-33-8 structure
Product name:[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
CAS No:386706-33-8
MF:C16H36Cl6P2Pd2
Molecular Weight:715.95
MDL:MFCD05664440
CID:304386
PubChem ID:87570451

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 化学的及び物理的性質

名前と識別子

    • Palladium,bis[bis(1,1-dimethylethyl)phosphinous chloride-kP]di-m-chlorodichlorodi- (9CI)
    • [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
    • ditert-butyl(chloro)phosphane,palladium(2+),tetrachloride
    • DI-TERT-BUTYL(CHLORO)PHOSPHINE]PALLADIUM(II) DICHLORIDE DIMER
    • NULL
    • DICHLORO(CHLORODI-T-BUTYLPHOSPHINE)PALLADIUM(II) DIMER
    • Dichloro[di-tert-butyl(chloro)phosphine]palladium(II) Dimer
    • D3704
    • Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
    • Ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride
    • CID 53384540
    • PXPD2
    • DICHLORO(CHLORODI-TERT-BUTYLPHOSPHINE) PALLADIUM (II) DIMER
    • Bis[P,P-bis(1,1-dimethylethyl)phosphinous chloride]di-mu-chlorodichlorodipalladium
    • MFCD05664440
    • DTXSID20693731
    • A873799
    • 386706-33-8
    • AMY11837
    • F10010
    • dipalladium(2+) bis(di-tert-butyl(chloro)phosphane) tetrachloride
    • MDL: MFCD05664440
    • インチ: 1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
    • InChIKey: NJIMMSLZDJFGSV-UHFFFAOYSA-J
    • SMILES: [Pd+2].[Pd+2].ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].[Cl-].[Cl-].[Cl-].[Cl-]

計算された属性

  • 精确分子量: 711.84900
  • 同位素质量: 711.84930g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 93.4
  • 共价键单元数量: 8
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • Color/Form: No data available
  • ゆうかいてん: 222°C (dec.)
  • Boiling Point: No data available
  • PSA: 27.18000
  • LogP: 11.19620

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Security Information

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 税関データ

  • 税関コード:2931.90.9051

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D661072-1g
Dichloro(chlorodi-tert-butylphosphine) palladium (II) dimer
386706-33-8 97.0%
1g
$380 2024-06-05
eNovation Chemicals LLC
D627206-1g
Dichloro[di-tert-butyl(chloro)phosphine]palladium(II) Dimer
386706-33-8 97%
1g
$263 2023-09-03
TRC
D493855-10mg
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
386706-33-8
10mg
$121.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154284-25mg
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
386706-33-8 97%
25mg
¥411.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WV338-500mg
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
386706-33-8 98%,Pd>29.0%
500mg
1969CNY 2021-05-08
abcr
AB170713-5 g
Dichloro(chlorodi-t-butylphosphine)palladium(II) dimer; .
386706-33-8
5g
€1,369.30 2023-02-23
eNovation Chemicals LLC
D661072-25g
Dichloro(chlorodi-tert-butylphosphine) palladium (II) dimer
386706-33-8 97.0%
25g
$3200 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3704-100mg
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
386706-33-8 97.0%(T)
100mg
¥1775.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WV338-1g
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
386706-33-8 98%,Pd>29.0%
1g
3639CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154284-100MG
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
386706-33-8 97%
100mg
¥1029.90 2023-09-03

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer 関連文献

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimerに関する追加情報

[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer: A Comprehensive Overview

The compound with CAS No. 386706-33-8, commonly referred to as [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer, is a significant entity in the field of organometallic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in catalytic processes. The name itself encapsulates the essential components of the molecule: the palladium(II) center, the dichloride ligands, and the di-tert-butyl(chloro)phosphine ligand system. Recent studies have highlighted its role in various chemical transformations, making it a subject of interest for researchers and industry professionals alike.

The structure of this compound is characterized by a dimeric arrangement, where two palladium(II) centers are connected through bridging chloride ligands. Each palladium center is coordinated by one chloride ion and one di-tert-butyl(chloro)phosphine ligand. The di-tert-butyl substituents on the phosphine ligand provide steric bulk, which can influence the reactivity and selectivity of the complex. This steric environment is particularly advantageous in certain catalytic cycles, where control over the coordination sphere is crucial.

Recent advancements in organometallic chemistry have shed light on the electronic and steric properties of this compound. For instance, studies have demonstrated that the di-tert-butyl(chloro)phosphine ligand enhances the stability of the palladium(II) center under various reaction conditions. This stability is attributed to the strong sigma-donor properties of the phosphine ligand, which effectively stabilize the metal center. Additionally, the presence of chloride ions as counterions contributes to the overall electronic balance of the complex.

One area where this compound has shown promise is in cross-coupling reactions, a cornerstone of modern organic synthesis. The palladium(II) dichloride dimer serves as a precursor for generating active palladium catalysts. Recent research has explored its application in Suzuki-Miyaura couplings, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The use of this compound as a catalyst precursor has been shown to improve reaction yields and selectivity, particularly under mild reaction conditions.

Beyond cross-coupling reactions, this compound has also been investigated for its potential in other catalytic processes, such as Heck reactions and hydroformylation. In Heck reactions, the palladium(II) dichloride dimer can act as a catalyst for olefin insertion into carbon-heteroatom bonds, enabling the construction of complex organic frameworks. Similarly, in hydroformylation reactions, this compound has been employed to catalyze the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes or ketones with high efficiency.

The synthesis of [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer involves a multi-step process that typically begins with the reaction of palladium chloride with di-tert-butyl(chloro)phosphine ligands. Recent studies have optimized this synthesis pathway by employing solvent-free conditions or microwave-assisted techniques, which enhance reaction efficiency and reduce production costs. These advancements underscore the importance of continuous innovation in chemical synthesis to meet industrial demands.

In terms of physical properties, this compound exhibits a crystalline structure with a well-defined melting point and solubility profile. Its solubility in common organic solvents such as dichloromethane and tetrahydrofuran makes it suitable for various laboratory-scale reactions. However, its limited solubility in polar protic solvents like water restricts its application in certain aqueous-phase processes.

From an environmental standpoint, understanding the fate and transport of this compound is crucial for its safe handling and disposal. Recent research has focused on assessing its biodegradation potential and toxicity profile under various environmental conditions. These studies aim to ensure that its use aligns with sustainable practices and minimizes ecological impact.

In conclusion, [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer (CAS No. 386706-33-8) stands out as a versatile compound with significant potential in organometallic chemistry and catalysis. Its unique structural features and reactivity make it a valuable tool for advancing chemical synthesis methodologies. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.

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